molecular formula C15H22N2O2S B14222576 N-Phenyl-6-(3-sulfanylpropanamido)hexanamide CAS No. 824970-12-9

N-Phenyl-6-(3-sulfanylpropanamido)hexanamide

Cat. No.: B14222576
CAS No.: 824970-12-9
M. Wt: 294.4 g/mol
InChI Key: ATNBAEFZGVUQFG-UHFFFAOYSA-N
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Description

N-Phenyl-6-(3-sulfanylpropanamido)hexanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a hexanamide chain, and a sulfanylpropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-6-(3-sulfanylpropanamido)hexanamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-6-(3-sulfanylpropanamido)hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-6-(3-sulfanylpropanamido)hexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-6-(3-sulfanylpropanamido)hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function . Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-6-(3-sulfanylpropanamido)hexanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

CAS No.

824970-12-9

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

N-phenyl-6-(3-sulfanylpropanoylamino)hexanamide

InChI

InChI=1S/C15H22N2O2S/c18-14(10-12-20)16-11-6-2-5-9-15(19)17-13-7-3-1-4-8-13/h1,3-4,7-8,20H,2,5-6,9-12H2,(H,16,18)(H,17,19)

InChI Key

ATNBAEFZGVUQFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CCS

Origin of Product

United States

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